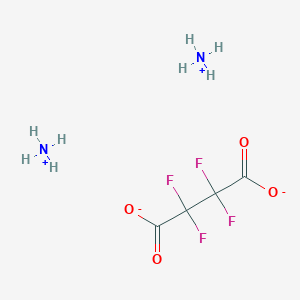
Ammonium tetrafluorosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetrafluorosuccinate is an organofluorine compound with the chemical formula (NH4)2C4F4O4. It is a derivative of tetrafluorosuccinic acid, where the carboxylic acid groups are neutralized by ammonium ions. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetrafluorosuccinate can be synthesized by reacting tetrafluorosuccinic acid with ammonium hydroxide. The reaction typically involves dissolving tetrafluorosuccinic acid in water and slowly adding ammonium hydroxide under controlled conditions to form the ammonium salt. The reaction can be represented as follows:
C4F4O4H2+2NH4OH→(NH4)2C4F4O4+2H2O
The reaction is exothermic and should be carried out under controlled temperature to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained. The process includes the purification of the product through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrafluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.
Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form tetrafluorosuccinic acid and ammonium hydroxide.
Thermal Decomposition: At high temperatures, the compound decomposes to release fluorine-containing gases.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, can substitute fluorine atoms.
Water and Heat: For hydrolysis reactions.
High Temperatures: For thermal decomposition.
Major Products Formed:
Tetrafluorosuccinic Acid: Formed during hydrolysis.
Fluorine-Containing Gases: Released during thermal decomposition.
Scientific Research Applications
Ammonium tetrafluorosuccinate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to chemical reactions.
Mechanism of Action
Ammonium tetrafluorosuccinate can be compared with other similar compounds, such as:
Ammonium Perfluorooctanoate: Used in the production of fluoropolymers.
Ammonium Bifluoride: Known for its use in industrial applications and as a fluorinating agent.
Uniqueness: this compound is unique due to its specific structure, which imparts high thermal stability and resistance to chemical reactions. This makes it suitable for applications where such properties are essential.
Comparison with Similar Compounds
- Ammonium Perfluorooctanoate
- Ammonium Bifluoride
- Tetrafluorosuccinic Acid
Properties
IUPAC Name |
diazanium;2,2,3,3-tetrafluorobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMYEKRVNAZKOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372237 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126996-02-9 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)








